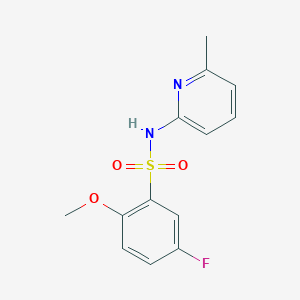
N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NMS and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of NMS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the replication of viruses by interfering with viral proteins.
Biochemical and Physiological Effects:
NMS has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
NMS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of NMS is its low water solubility, which can make it difficult to use in certain experiments.
Orientations Futures
For the study of NMS include its potential as an anti-cancer and anti-inflammatory drug, as well as its use as an anti-viral agent.
Méthodes De Synthèse
NMS can be synthesized using different methods, but the most common method involves the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
NMS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. NMS has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to inhibit the replication of viruses such as HIV and HCV.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-21-16-9-7-14-12-17(10-8-13(14)11-16)22(19,20)18-15-5-3-2-4-6-15/h7-12,15,18H,2-6H2,1H3 |
Clé InChI |
KIJRRHUBHNWRJS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
